molecular formula C20H16N2O6 B2388907 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923139-31-5

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2388907
CAS No.: 923139-31-5
M. Wt: 380.356
InChI Key: IQKFBKSUYUAULA-UHFFFAOYSA-N
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Description

This compound belongs to the furo[3,2-c]chromen-4-one class, characterized by a fused furan-coumarin scaffold. Its structure includes a 2-((2-methoxyethyl)amino) group at position 2 and a 3-nitrophenyl substituent at position 3 (Figure 1). The methoxyethylamino group enhances solubility, while the nitro group at the meta position of the phenyl ring may influence electronic properties and bioactivity.

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-10-9-21-19-16(12-5-4-6-13(11-12)22(24)25)17-18(28-19)14-7-2-3-8-15(14)27-20(17)23/h2-8,11,21H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFBKSUYUAULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Attachment of the methoxyethylamino group: This can be done through nucleophilic substitution reactions using methoxyethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation products: Corresponding oxides or quinones.

    Reduction products: Amino derivatives.

    Substitution products: Compounds with various functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their substituents are compared below:

Table 1: Structural and Functional Comparison of Furo[3,2-c]chromen-4-one Derivatives
Compound Name / ID Position 2 Substituent Position 3 Substituent Key Properties/Activities References
Target Compound 2-((2-Methoxyethyl)amino) 3-(3-Nitrophenyl) Hypothesized anticancer activity -
FH () 2-(Cyclohexylamino) Phenyl Fluorescence-based Fe³⁺ sensing
FNO2 () 2-(Cyclohexylamino) 4-Nitrophenyl Fluorescence quenching due to NO₂ group
3zd () 2-(Phenylamino) 3-(4-Methylbenzoyl) Synthetic yield: Not specified
Compound 13 () 2-(Pyrazol-4-yl) 5-Hydroxy-3-methylphenyl Antifungal (MIC: 6.25 μg/mL)
Furo[3,2-c]chromen-4-one () - Varied (e.g., 6-phenyl) Anticancer (HCT-15 colon cancer cells)

Key Observations:

Substituent Position Matters: The 3-nitrophenyl group in the target compound vs. 4-nitrophenyl in FNO2 () alters electronic effects. Nitro at the para position (FNO2) is a stronger electron-withdrawing group, leading to fluorescence quenching, whereas the meta position (target) may retain partial fluorescence or modify redox behavior . Methoxyethylamino (target) vs.

Synthetic Efficiency:

  • Yb(OTf)₃-catalyzed methods () achieve yields up to 72% for related compounds, suggesting scalability for the target compound if similar routes are employed .

Biological Activity Trends: Nitro-substituted derivatives (e.g., FNO2, target compound) are implicated in electron transfer processes, relevant to anticancer or antimicrobial activity . Compound 13 () demonstrates antifungal activity (MIC 6.25 μg/mL), highlighting the role of heterocyclic substituents (e.g., pyrazole) in bioactivity .

Physicochemical Properties

While melting points and spectral data for the target compound are unavailable, analogs provide insights:

  • 3zd (): Melting point 192–194°C, influenced by chloro and benzoyl groups .
  • FH (): Exhibits strong fluorescence (λem ≈ 450 nm), quenched in FNO2 due to nitro’s electron-withdrawing effects .
  • The target’s methoxyethylamino group likely reduces crystallinity compared to cyclohexylamino derivatives, lowering its melting point.

Biological Activity

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound belonging to the furochromene class. Its unique structure, characterized by a furo[3,2-c]chromene core with various substituents, makes it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one
  • Molecular Formula : C21H18N2O6
  • CAS Number : 923139-31-5

The compound features a methoxyethylamino group and a nitrophenyl group, which are believed to contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Receptor Binding : The compound may bind to cellular receptors, modulating various signaling pathways.
  • Enzyme Inhibition : It acts as an inhibitor of enzymes involved in critical metabolic processes.
  • Induction of Cellular Responses : The compound can trigger cellular responses such as apoptosis or cell cycle arrest through interactions with intracellular targets .

Pharmacological Activities

Research indicates that compounds within the furochromene family exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Some furochromenes have demonstrated cytotoxic effects against various cancer cell lines. For instance, structural analogs have been shown to inhibit the proliferation of breast cancer cells effectively .
  • Antimicrobial Properties : Certain derivatives possess antimicrobial activity against resistant strains of bacteria and fungi, suggesting potential therapeutic applications in infectious diseases .
  • Antioxidant Effects : The presence of specific functional groups in furochromenes has been linked to antioxidant properties, which could provide protective effects against oxidative stress-related diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of various furochromene derivatives on human breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells at micromolar concentrations .
  • Antimicrobial Activity : In vitro tests showed that certain furochromenes displayed activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the furochromene ring enhanced antimicrobial potency .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved Effects
AnticancerFurocoumarinsInhibition of cell proliferation
AntimicrobialFurochromenesActivity against MRSA and fungi
AntioxidantSubstituted FurocoumarinsReduction in oxidative stress markers

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one?

  • Methodological Answer : The core chromen-4-one structure is typically synthesized via acid-catalyzed condensation of substituted phenols with β-ketoesters or via cyclization of pre-functionalized intermediates. For example, the furan ring can be introduced through nucleophilic substitution or coupling reactions. A common approach involves reacting a chromen-4-one intermediate (e.g., 3-nitrophenyl-substituted) with 2-methoxyethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the final product. Reaction optimization includes temperature control (70–90°C), solvent selection, and monitoring via TLC/NMR .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm). The chromen-4-one carbonyl appears at δ ~175–180 ppm in 13C NMR .
  • HRMS : Used to confirm molecular weight (e.g., calculated vs. observed values). Discrepancies (e.g., ±0.04 amu) may indicate impurities or isotopic effects, requiring recrystallization or column chromatography .
  • IR : Peaks at ~1630–1650 cm⁻¹ confirm the carbonyl group .

Q. What strategies address low solubility during synthesis or biological testing?

  • Methodological Answer : Solubility challenges arise from the nitro group and fused aromatic system. Solutions include:

  • Using DMSO or DMF as solvents for in vitro assays.
  • Derivatization (e.g., introducing polar groups like sulfonates) .
  • Sonication or heating (≤60°C) for dissolution in aqueous-organic mixtures .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for this compound’s biological activity?

  • Methodological Answer :

  • Substitution Analysis : Compare derivatives with modified substituents (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to assess impact on bioactivity (e.g., antimicrobial IC₅₀).
  • Docking Studies : Use software like AutoDock to model interactions with targets (e.g., kinases, DNA topoisomerases). The nitro group may act as a hydrogen bond acceptor, while the methoxyethyl chain influences lipophilicity .
  • In Vitro Assays : Test against cell lines (e.g., MTT assay for cytotoxicity) and microbial strains (e.g., MIC determination) .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

  • Methodological Answer :

  • HRMS Discrepancies : Recalculate isotopic patterns (e.g., using Bruker DataAnalysis) and verify purity via HPLC. For example, a 0.04 amu deviation in suggests minor impurities requiring repurification .
  • Crystallographic Ambiguities : Use single-crystal X-ray diffraction (SCXRD) to resolve hydrogen bonding (e.g., N–H···O interactions) and confirm stereochemistry. Refinement software (e.g., SHELXL) can model disorder or thermal motion .

Q. What advanced techniques optimize reaction yields for derivatives?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, achieved 92% yield by optimizing DMF/K₂CO₃ ratios .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
  • In Situ Monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How is the crystal structure determined, and what insights does it provide?

  • Methodological Answer :

  • SCXRD : Crystallize the compound in ethanol or acetonitrile. For monoclinic systems (e.g., P2₁/c space group), collect data at low temperature (223 K) to minimize thermal disorder. Refinement reveals bond angles (e.g., C–N–C ~120°) and π-π stacking between chromenone rings .
  • Hydrogen Bonding : Identify key interactions (e.g., N–H···O with D···A distances ~2.7 Å) that stabilize the structure and influence solubility .

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